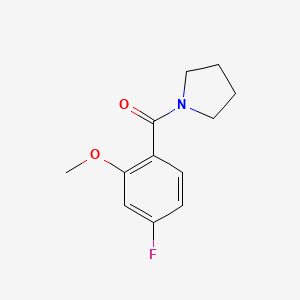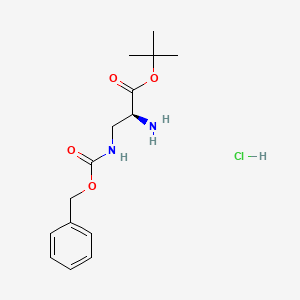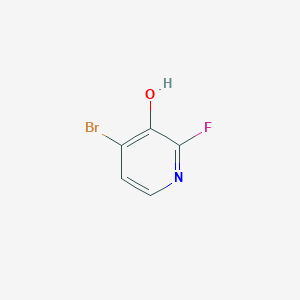
Suc-Ala-Phe-Lys-AMC trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suc-Ala-Phe-Lys-AMC trifluoroacetate (SAFLK-AMC) is a synthetic compound that has been used in various scientific research applications. It is a small molecule that contains an amino acid sequence of sucrose, alanine, phenylalanine, and lysine, and is commonly used in laboratory experiments. SAFLK-AMC is a versatile compound, and its applications range from biological research to drug discovery.
Applications De Recherche Scientifique
Suc-Ala-Phe-Lys-AMC trifluoroacetate has been widely used in various scientific research applications, including drug discovery and development, protein structure and function studies, and biochemical and physiological research. For example, in drug discovery and development, Suc-Ala-Phe-Lys-AMC trifluoroacetate has been used to investigate potential drug targets and to identify new drug candidates. In protein structure and function studies, Suc-Ala-Phe-Lys-AMC trifluoroacetate has been used to characterize protein-protein interactions and to study protein folding. In biochemical and physiological research, Suc-Ala-Phe-Lys-AMC trifluoroacetate has been used to study enzyme kinetics and to investigate the effects of various drugs on cellular processes.
Mécanisme D'action
Suc-Ala-Phe-Lys-AMC trifluoroacetate works by binding to a specific target in the cell. This binding triggers a series of biochemical reactions that lead to the desired effect. For example, in drug discovery and development, Suc-Ala-Phe-Lys-AMC trifluoroacetate binds to a target protein and activates its activity, which can lead to the identification of a new drug candidate. In protein structure and function studies, Suc-Ala-Phe-Lys-AMC trifluoroacetate binds to a protein and modulates its activity, which can provide insight into the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of Suc-Ala-Phe-Lys-AMC trifluoroacetate depend on the specific application. For example, in drug discovery and development, Suc-Ala-Phe-Lys-AMC trifluoroacetate can activate a target protein and lead to the identification of a new drug candidate. In protein structure and function studies, Suc-Ala-Phe-Lys-AMC trifluoroacetate can modulate protein activity and provide insight into the structure and function of the protein. In biochemical and physiological research, Suc-Ala-Phe-Lys-AMC trifluoroacetate can be used to study enzyme kinetics and to investigate the effects of various drugs on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Suc-Ala-Phe-Lys-AMC trifluoroacetate in laboratory experiments is that it is relatively easy to synthesize and use. Additionally, it can be used to study a variety of biological processes, including drug discovery and development, protein structure and function studies, and biochemical and physiological research. The main limitation of using Suc-Ala-Phe-Lys-AMC trifluoroacetate is that it is not suitable for use in humans and other animals, as it is a synthetic compound.
Orientations Futures
There are many potential future directions for Suc-Ala-Phe-Lys-AMC trifluoroacetate research. For example, Suc-Ala-Phe-Lys-AMC trifluoroacetate could be used to develop more effective drugs, to study protein-protein interactions, and to investigate the effects of various drugs on cellular processes. Additionally, Suc-Ala-Phe-Lys-AMC trifluoroacetate could be used to study the structure and function of proteins, to identify new drug targets, and to develop more effective therapeutic strategies. Finally, Suc-Ala-Phe-Lys-AMC trifluoroacetate could be used to study the mechanisms of action of drugs, to develop more accurate models of drug action, and to identify new therapeutic strategies.
Méthodes De Synthèse
Suc-Ala-Phe-Lys-AMC trifluoroacetate is synthesized by a process known as solid-phase peptide synthesis (SPPS). In this method, the peptide is synthesized from the C-terminal end, with the amino acid sequence being built up one residue at a time. The process begins with the attachment of a pre-activated amino acid to the resin, followed by coupling of the next amino acid, and so on. Once the peptide is completed, it is cleaved off the resin and purified.
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N5O8.C2HF3O2/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40;3-2(4,5)1(6)7/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40);(H,6,7)/t20-,24-,25-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYSSZVROMUCSA-FMQWQMCSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40F3N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Phe-Lys-AMC trifluoroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[(1R)-1-(6-Chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxo-pyridine-2-carbonitrile](/img/structure/B6314774.png)
![tert-Butyl 2-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B6314781.png)
![3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine](/img/structure/B6314786.png)
![(3S)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B6314793.png)

![1-{(1S,2R)-1-[(11bR)-Octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6314797.png)
![1-[(1R,2S)-1-(Di-o-tolylphosphinooxy)-1-phenylpropan-2-yl]-3-phenylurea, 97%](/img/structure/B6314803.png)
![1-[(2S)-1-(Di-o-tolylphosphinooxy)propan-2-yl]-3-phenylurea, 97%](/img/structure/B6314807.png)


![1-Benzyl-3-[(1S,2S)-2-(di-o-tolylphosphinoamino)cyclohexyl]urea, 97%](/img/structure/B6314825.png)

